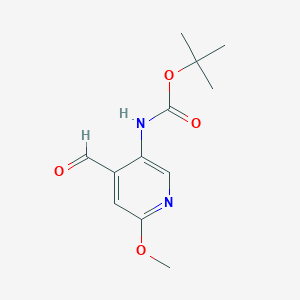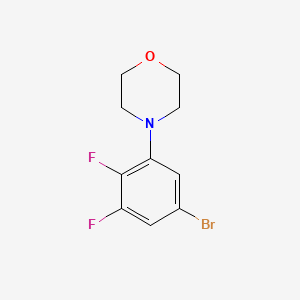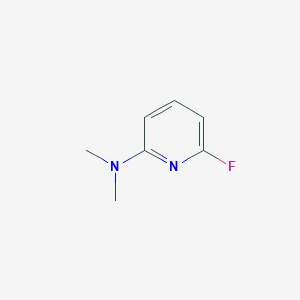
6-氟-N,N-二甲基吡啶-2-胺
描述
6-fluoro-N,N-dimethylpyridin-2-amine, also known as N-(6-fluoro-2-pyridinyl)-N,N-dimethylamine, is a chemical compound with the molecular formula C₇H₉FN₂ . It has a molecular weight of 140.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 6-fluoro-N,N-dimethylpyridin-2-amine is 1S/C7H9FN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-fluoro-N,N-dimethylpyridin-2-amine is a liquid at room temperature . It has a molecular weight of 140.16 .科学研究应用
鸟嘌呤衍生物的合成
6-氟-N,N-二甲基吡啶-2-胺,作为二甲基吡啶-4-基胺(DMAP)家族的一部分,已被用于合成在核酸化学中很重要的O6-取代鸟嘌呤衍生物。DMAP 催化的反应已经能够创建氟化的 O6-取代鸟嘌呤衍生物,而使用其他方法很难获得这些衍生物。这展示了其在推进核酸衍生物合成中的作用 (Schirrmacher 等人,2002)。
亲核取代反应
该化合物已参与探索对碳碳双键的亲核攻击的研究。这项研究在有机化学中很重要,因为它探索了复杂有机反应中涉及的反应性和机理 (Rappoport & Ta-Shma,1971)。
不对称配体的开发
在无机化学中,6-氟-N,N-二甲基吡啶-2-胺的衍生物已被用于为金属配合物创建不对称配体。这对于理解和发展金属配体相互作用至关重要,这些相互作用在催化和材料科学中具有应用 (Benhamou 等人,2011)。
放射性药物开发
一种相关化合物,氟-18 标记的 6-(氟)-3-(1H-吡咯并[2,3-c]吡啶-1-基)异喹啉-5-胺,已被开发为一种新型放射性药物,用于人类大脑中的神经原纤维缠结的 PET 成像。这在神经退行性疾病的诊断和研究中具有重要意义 (Collier 等人,2017)。
胺化反应
研究还集中于涉及 2-氟吡啶和 2-氟-5-卤代吡啶与金刚烷胺的无催化剂胺化反应,展示了氟代吡啶在有机合成中的多功能性 (Abel 等人,2015)。
光氧化还原反应
对具有芳基氟化物的 C(sp3 )-H 键的光氧化还原控制的单-和双-多氟芳基化研究利用了相关的氟代吡啶化合物。该领域对于开发有机化学中的新合成方法至关重要 (Xie 等人,2017)。
安全和危害
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing the compound, avoid contact with skin and eyes, and use personal protective equipment .
属性
IUPAC Name |
6-fluoro-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAJMRIOONMYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N,N-dimethylpyridin-2-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)

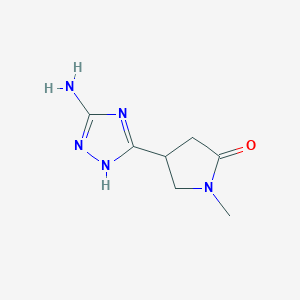
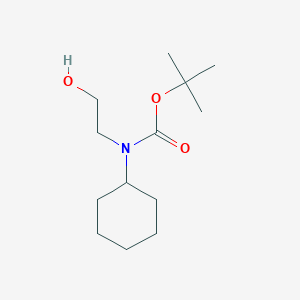


![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)


![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)
